1-(3-Aminopyrrolidin-1-yl)-2,2-dimethylpropan-1-one
Description
1-(3-Aminopyrrolidin-1-yl)-2,2-dimethylpropan-1-one (CAS: 1286209-20-8) is a pyrrolidine-containing ketone derivative with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol . Its structure features a 3-aminopyrrolidine ring attached to a 2,2-dimethylpropan-1-one backbone. Limited data are available on its physical properties, but its structural analogs provide insights into reactivity and functional roles.
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXQQVKSWPXMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine and Piperidine Derivatives
(S)-2-Amino-1-((S)-3-(Dimethylamino)pyrrolidin-1-yl)propan-1-one
- Molecular Formula : C₁₀H₂₀N₃O
- Molecular Weight : 185.27 g/mol
- CAS : 1401665-89-1
- Key Differences: This compound replaces the primary amine group in the target molecule with a dimethylamino substituent, increasing steric bulk and altering electronic properties. The (S,S)-stereochemistry may influence binding affinity in biological systems .
1-(4-Hydroxypiperidin-1-yl)-2,2-dimethylpropan-1-one
Aromatic Substituted Propanones
Halogenated Aryl Derivatives
Comparison Insight : Aryl-substituted analogs lack the heterocyclic amine moiety, prioritizing lipophilicity and halogen-dependent electronic effects. These compounds are often intermediates in organic synthesis, whereas the target molecule’s pyrrolidine group may enable hydrogen bonding in biological targets.
Heterocyclic Amine Derivatives Beyond Pyrrolidine
1-(1H-Indol-1-yl)-2,2-dimethylpropan-1-one
- Molecular Formula: C₁₃H₁₅NO
- Synthesis : Prepared via Et₃N/DMAP-mediated coupling, characterized by NMR (δ 8.50 ppm for indole proton) .
1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one
- Molecular Formula : C₁₀H₂₀N₂O
- Molecular Weight : 184.28 g/mol
- CAS : 926198-21-2
- Structure : A seven-membered diazepane ring, offering conformational flexibility compared to pyrrolidine .
Comparison Insight : Larger heterocycles (e.g., diazepane) may enhance solubility but reduce metabolic stability. The target compound’s pyrrolidine balances rigidity and functional group density.
Piperazine and Tertiary Amide Derivatives
1-(4-Benzoylpiperazin-1-yl)-2,2-dimethylpropan-1-one
- Structure : Combines a piperazine ring with a benzoyl group.
- Application : Studied in manganese-mediated reductive transamidation reactions, indicating utility in amide bond transformations .
Comparison Insight : Piperazine derivatives often exhibit enhanced water solubility due to increased hydrogen bonding capacity, whereas the target compound’s primary amine may favor specific catalytic or binding interactions.
Q & A
Q. What are the recommended synthetic routes for 1-(3-Aminopyrrolidin-1-yl)-2,2-dimethylpropan-1-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling a pyrrolidine derivative with a 2,2-dimethylpropanone precursor. Key steps include:
- Catalyst Selection : Lewis acids (e.g., aluminum chloride) or organocatalysts can facilitate ketone-pyrrolidine coupling .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
- Temperature Control : Moderate temperatures (50–80°C) balance reaction rate and side-product formation .
- Yield Optimization : Purification via column chromatography or recrystallization improves purity. Reported yields range from 50–95%, depending on catalyst and solvent .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify the aminopyrrolidine ring (δ 2.5–3.5 ppm for NH and adjacent protons) and dimethylpropanone (δ 1.0–1.2 ppm for CH) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (calc. 184.25 g/mol) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3350 cm (N-H stretch) validate functional groups .
Advanced Research Questions
Q. How does the stereochemistry of the 3-aminopyrrolidine moiety influence biological activity?
- Methodological Answer :
- Chiral Analysis : Use chiral HPLC or X-ray crystallography to determine stereoisomerism. For example, cis configurations (as in ) enhance binding to targets like DPP-IV due to spatial alignment .
- Biological Assays : Compare enantiomers in enzyme inhibition assays (e.g., DPP-IV IC values) to correlate stereochemistry with potency .
Q. What strategies can resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Control variables like buffer pH, temperature, and enzyme concentration to ensure reproducibility .
- Purity Validation : Use HPLC (>98% purity) to exclude impurities as confounding factors .
- Structural Analog Comparison : Cross-reference activity with structurally related compounds (e.g., tubulin inhibitors in ) to identify pharmacophore requirements .
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